molecular formula C17H13FN6O B2365158 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine CAS No. 899999-06-5

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2365158
CAS No.: 899999-06-5
M. Wt: 336.33
InChI Key: LMAPUBHUDQRPPT-UHFFFAOYSA-N
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Description

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, an oxadiazole ring, and a triazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting with the preparation of the oxadiazole and triazole intermediates. Common synthetic routes include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Triazole Ring: This often involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, typically catalyzed by copper(I) salts.

    Coupling of the Rings: The final step involves coupling the oxadiazole and triazole intermediates, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine
  • 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine
  • 4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine

Uniqueness

The uniqueness of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine lies in its fluorophenyl group, which imparts distinct electronic properties compared to its chloro, bromo, or methyl analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methylphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O/c1-10-2-8-13(9-3-10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-4-6-12(18)7-5-11/h2-9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAPUBHUDQRPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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